molecular formula C61H93N5O13 B1260165 (3S,6S,9R,12S,14R,15S,16S,17Z,19Z,22S,25R)-22-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-16-hydroxy-3-[(3-hydroxyphenyl)methyl]-12-methoxy-12,15-dimethyl-6-propan-2-yl-13,23-dioxa-1,4,7,29-tetrazatricyclo[23.3.1.09,14]nonacosa-17,19-diene-2,5,8,24-tetrone

(3S,6S,9R,12S,14R,15S,16S,17Z,19Z,22S,25R)-22-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-16-hydroxy-3-[(3-hydroxyphenyl)methyl]-12-methoxy-12,15-dimethyl-6-propan-2-yl-13,23-dioxa-1,4,7,29-tetrazatricyclo[23.3.1.09,14]nonacosa-17,19-diene-2,5,8,24-tetrone

Cat. No. B1260165
M. Wt: 1104.4 g/mol
InChI Key: GYXRDKLWEUPOMU-IWSYGSDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,6S,9R,12S,14R,15S,16S,17Z,19Z,22S,25R)-22-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-16-hydroxy-3-[(3-hydroxyphenyl)methyl]-12-methoxy-12,15-dimethyl-6-propan-2-yl-13,23-dioxa-1,4,7,29-tetrazatricyclo[23.3.1.09,14]nonacosa-17,19-diene-2,5,8,24-tetrone is a natural product found in Streptomyces with data available.

Scientific Research Applications

Synthesis of Complex Structures

Research has explored highly stereoselective syntheses of complex molecular structures, pivotal for various scientific applications. For instance, (6S*, 7S*, 8S*)-7-butyl-8-hydroxy-1-azaspiro [5.5]-undecan-2-one, a key intermediate for (±)-perhydrohistrionicotoxin synthesis, showcases sophisticated synthetic strategies involving Diels-Alder cycloadducts and conjugate addition reactions (Ibuka et al., 1982). Similarly, the transformation of 2,4-di(lithio-oxy)penta-1,3-diene in the synthesis of milbemycin β3 derivatives illustrates the intricate manipulation of molecular frameworks for generating compounds with potential pharmacological relevance (Attwood et al., 1981).

Structural Analysis and Characterization

Advancements in X-ray crystallography have allowed for the detailed structural analysis of complex molecules, contributing to our understanding of molecular geometry, intermolecular interactions, and stereochemistry. Studies like the one on the crystal structures of various 1,7-dioxaspiro[5.5]undecane derivatives provide valuable insights into the spatial arrangement and bonding patterns of atoms within these molecules (Brimble et al., 1997).

Medicinal Chemistry and Drug Design

The synthesis and modification of complex molecular structures are fundamental in medicinal chemistry for the development of new pharmacological agents. Research efforts, such as the synthesis of rel-(6S,7S,8S)-7-butyl-8-hydroxy-1-azaspiro[5.5]undecan-2-one, contribute to the creation of compounds with potential therapeutic applications, particularly in synthesizing pharmacologically important alkaloids like perhydrohistrionicotoxin (Ibuka et al., 1981).

Synthesis of Natural Product Analogs

The meticulous synthesis of natural product analogs plays a crucial role in understanding biological mechanisms and developing new therapeutics. For instance, the asymmetric total synthesis of methyl sarcophytoate highlights the intricate strategies required to construct complex, bioactive molecular structures, offering a platform for studying structure-activity relationships in natural products (Yasuda et al., 1998).

properties

Product Name

(3S,6S,9R,12S,14R,15S,16S,17Z,19Z,22S,25R)-22-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-16-hydroxy-3-[(3-hydroxyphenyl)methyl]-12-methoxy-12,15-dimethyl-6-propan-2-yl-13,23-dioxa-1,4,7,29-tetrazatricyclo[23.3.1.09,14]nonacosa-17,19-diene-2,5,8,24-tetrone

Molecular Formula

C61H93N5O13

Molecular Weight

1104.4 g/mol

IUPAC Name

(3S,6S,9R,12S,14R,15S,16S,17Z,19Z,22S,25R)-22-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-16-hydroxy-3-[(3-hydroxyphenyl)methyl]-12-methoxy-12,15-dimethyl-6-propan-2-yl-13,23-dioxa-1,4,7,29-tetrazatricyclo[23.3.1.09,14]nonacosa-17,19-diene-2,5,8,24-tetrone

InChI

InChI=1S/C61H93N5O13/c1-12-43-31-38(6)61(64-55(43)71)41(9)53(70)40(8)51(78-61)34-49(69)36(4)21-15-13-16-22-37(5)50-27-18-14-17-26-48(68)39(7)54-45(28-29-60(10,76-11)79-54)56(72)63-52(35(2)3)57(73)62-47(33-42-23-19-24-44(67)32-42)58(74)66-30-20-25-46(65-66)59(75)77-50/h13-14,16-19,22-24,26,32,35-36,38-41,43,45-54,65,67-70H,12,15,20-21,25,27-31,33-34H2,1-11H3,(H,62,73)(H,63,72)(H,64,71)/b16-13+,18-14-,26-17-,37-22+/t36-,38-,39-,40-,41-,43-,45+,46+,47-,48-,49-,50-,51-,52-,53-,54+,60-,61+/m0/s1

InChI Key

GYXRDKLWEUPOMU-IWSYGSDVSA-N

Isomeric SMILES

CC[C@H]1C[C@@H]([C@@]2([C@H]([C@H]([C@H]([C@@H](O2)C[C@@H]([C@@H](C)CC/C=C/C=C(\C)/[C@@H]3C/C=C\C=C/[C@@H]([C@@H]([C@@H]4[C@@H](CC[C@@](O4)(C)OC)C(=O)N[C@H](C(=O)N[C@H](C(=O)N5CCC[C@@H](N5)C(=O)O3)CC6=CC(=CC=C6)O)C(C)C)C)O)O)C)O)C)NC1=O)C

Canonical SMILES

CCC1CC(C2(C(C(C(C(O2)CC(C(C)CCC=CC=C(C)C3CC=CC=CC(C(C4C(CCC(O4)(C)OC)C(=O)NC(C(=O)NC(C(=O)N5CCCC(N5)C(=O)O3)CC6=CC(=CC=C6)O)C(C)C)C)O)O)C)O)C)NC1=O)C

synonyms

sanglifehrin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,6S,9R,12S,14R,15S,16S,17Z,19Z,22S,25R)-22-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-16-hydroxy-3-[(3-hydroxyphenyl)methyl]-12-methoxy-12,15-dimethyl-6-propan-2-yl-13,23-dioxa-1,4,7,29-tetrazatricyclo[23.3.1.09,14]nonacosa-17,19-diene-2,5,8,24-tetrone
Reactant of Route 2
(3S,6S,9R,12S,14R,15S,16S,17Z,19Z,22S,25R)-22-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-16-hydroxy-3-[(3-hydroxyphenyl)methyl]-12-methoxy-12,15-dimethyl-6-propan-2-yl-13,23-dioxa-1,4,7,29-tetrazatricyclo[23.3.1.09,14]nonacosa-17,19-diene-2,5,8,24-tetrone
Reactant of Route 3
(3S,6S,9R,12S,14R,15S,16S,17Z,19Z,22S,25R)-22-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-16-hydroxy-3-[(3-hydroxyphenyl)methyl]-12-methoxy-12,15-dimethyl-6-propan-2-yl-13,23-dioxa-1,4,7,29-tetrazatricyclo[23.3.1.09,14]nonacosa-17,19-diene-2,5,8,24-tetrone
Reactant of Route 4
(3S,6S,9R,12S,14R,15S,16S,17Z,19Z,22S,25R)-22-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-16-hydroxy-3-[(3-hydroxyphenyl)methyl]-12-methoxy-12,15-dimethyl-6-propan-2-yl-13,23-dioxa-1,4,7,29-tetrazatricyclo[23.3.1.09,14]nonacosa-17,19-diene-2,5,8,24-tetrone
Reactant of Route 5
(3S,6S,9R,12S,14R,15S,16S,17Z,19Z,22S,25R)-22-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-16-hydroxy-3-[(3-hydroxyphenyl)methyl]-12-methoxy-12,15-dimethyl-6-propan-2-yl-13,23-dioxa-1,4,7,29-tetrazatricyclo[23.3.1.09,14]nonacosa-17,19-diene-2,5,8,24-tetrone
Reactant of Route 6
(3S,6S,9R,12S,14R,15S,16S,17Z,19Z,22S,25R)-22-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-16-hydroxy-3-[(3-hydroxyphenyl)methyl]-12-methoxy-12,15-dimethyl-6-propan-2-yl-13,23-dioxa-1,4,7,29-tetrazatricyclo[23.3.1.09,14]nonacosa-17,19-diene-2,5,8,24-tetrone

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